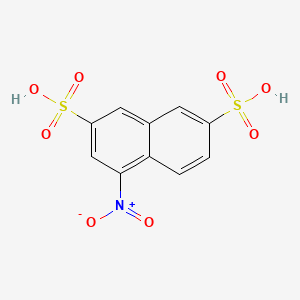

1-Nitronaphthalene-3,6-disulfonic acid

Description

Contextual Significance in Naphthalene (B1677914) Derivative Chemistry

Naphthalene derivatives are a cornerstone of industrial organic chemistry, serving as precursors to a vast array of products, including dyes, pigments, surfactants, and pharmaceuticals. google.com The introduction of sulfonic acid groups to the naphthalene ring, in particular, is a critical step in the manufacture of water-soluble dyes and dye intermediates. These sulfonic acid groups enhance the solubility of the dye molecules in aqueous media, a crucial property for their application in the textile industry.

The subsequent nitration of these naphthalenesulfonic acids introduces a nitro group, which can then be readily reduced to an amino group. wikipedia.org This amino group serves as a versatile functional handle for further chemical transformations, most notably diazotization and coupling reactions to form azo dyes. chemicalbook.com Azo dyes represent the largest and most important class of commercial dyes. Therefore, nitronaphthalenesulfonic acids, including 1-nitronaphthalene-3,6-disulfonic acid, are pivotal intermediates in the multi-step synthesis of a wide variety of colorants. google.com

Historical Overview of Research on Nitrated Naphthalene Sulfonic Acids

The late 19th and early 20th centuries saw a surge in research into the sulfonation and nitration of naphthalene as the synthetic dye industry blossomed. scitepress.org The primary goal of this research was to produce a variety of aminonaphthalenesulfonic acids, which served as the building blocks for a spectrum of dyes with different colors and properties. The synthesis of these compounds typically involves a series of reactions, starting with the sulfonation of naphthalene, followed by nitration, and then reduction of the nitro group. google.comyoutube.comnih.gov

The production of specific isomers of nitronaphthalene sulfonic acids has been a subject of considerable industrial research, as the position of the functional groups on the naphthalene ring dictates the final properties of the dye. Patents from this era and beyond describe various processes for the nitration of naphthalenesulfonic acids. google.com For instance, the nitration of naphthalene-2,7-disulfonic acid is a known route that can lead to the formation of 1,8-dinitronaphthalene-3,6-disulfonic acid, a process that would logically proceed through a mono-nitro intermediate, likely a mixture containing this compound. google.com

These historical processes often resulted in mixtures of isomers, and a significant amount of research was dedicated to developing methods for their separation. However, specific details on the isolation and characterization of pure this compound are not extensively documented in readily available literature, suggesting it may have been more commonly used as part of an isomeric mixture in subsequent reaction steps.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

While the foundational chemistry of nitrated naphthalene sulfonic acids is well-established within the context of dye manufacturing, dedicated contemporary research focusing solely on this compound is sparse. The current research landscape for naphthalene derivatives has expanded beyond traditional applications into areas such as advanced materials and fluorescent probes. researchgate.net For example, the unique photophysical properties of other functionalized naphthalene sulfonic acids are being explored for their potential in creating sensors and imaging agents. researchgate.net

This shift in research focus highlights several unaddressed questions and potential frontiers for the study of this compound:

Detailed Physicochemical Characterization: There is a lack of comprehensive, experimentally determined data for the physicochemical properties of pure this compound. A systematic study of its solubility, acidity constants, and spectral properties would be of fundamental value.

Selective Synthesis and Isolation: The development of highly selective and efficient synthetic routes to produce this compound as a single, pure isomer remains an open challenge. Modern catalytic methods and process optimization could be applied to achieve this.

Exploration of Novel Applications: Beyond its traditional role as a dye intermediate, the potential of this compound in other areas is largely unexplored. Its unique electronic and structural features could make it a candidate for applications in materials science, such as in the development of new polymers or as a ligand in coordination chemistry.

Investigation of Reactivity: A detailed investigation into the reactivity of this compound beyond its reduction to the corresponding amine could uncover new synthetic pathways and novel derivatives with interesting properties.

The following data tables provide some of the available information for this compound and a closely related, more extensively studied compound, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H acid), for comparative purposes.

Interactive Data Table: Properties of this compound and a Related Compound

| Property | This compound (Predicted) | 1-Amino-8-hydroxynaphthalene-3,6-disulfonic Acid (H Acid) |

| Molecular Formula | C₁₀H₇NO₈S₂ | C₁₀H₉NO₇S₂ |

| Molecular Weight | 337.29 g/mol | 319.31 g/mol |

| IUPAC Name | This compound | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid |

| CAS Number | Not available | 90-20-0 |

Interactive Data Table: Research Findings on a Related Nitronaphthalene Trisulfonic Acid

| Precursor Compound | Reaction | Product | Significance | Reference |

| Naphthalene-1,3,6-trisulfonic acid | Nitration | 1-Nitronaphthalene-3,6,8-trisulfonic acid | Key intermediate for H acid synthesis | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90830-37-8 |

|---|---|

Molecular Formula |

C10H7NO8S2 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

4-nitronaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C10H7NO8S2/c12-11(13)10-5-8(21(17,18)19)4-6-3-7(20(14,15)16)1-2-9(6)10/h1-5H,(H,14,15,16)(H,17,18,19) |

InChI Key |

VGHJNLKOGBNGTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 1 Nitronaphthalene 3,6 Disulfonic Acid

Established Synthetic Pathways to 1-Nitronaphthalene-3,6-disulfonic Acid

The industrial synthesis of this compound has been approached through various methodologies, primarily revolving around the sequential introduction of sulfonyl and nitro functionalities onto the naphthalene (B1677914) core.

Sulfonation-Nitration Sequences from Naphthalene

The most conventional route to this compound begins with the sulfonation of naphthalene, followed by nitration. This multi-step process requires careful management of reaction conditions to achieve the desired isomer.

The initial step involves the di- or tri-sulfonation of naphthalene. The position of the sulfonic acid groups is heavily influenced by reaction temperature, a classic example of kinetic versus thermodynamic control. thecatalyst.orgstackexchange.com Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) thermodynamically favor the more stable naphthalene-2-sulfonic acid. thecatalyst.org For the synthesis of the 3,6-disubstituted pattern, a subsequent sulfonation or isomerization at elevated temperatures is necessary.

A common precursor is naphthalene-1,3,6-trisulfonic acid, which is then nitrated. The nitration of this trisulfonated naphthalene is typically carried out using a mixed acid of nitric acid and sulfuric acid. google.comgoogle.com The presence of the deactivating sulfonic acid groups on one ring directs the incoming nitro group to the other ring, specifically to the 8-position to yield 8-nitronaphthalene-1,3,6-trisulfonic acid. google.comresearchgate.netgoogle.com While not the target compound, this process illustrates the general principle of nitrating a pre-sulfonated naphthalene.

A more direct approach involves the nitration of a naphthalenedisulfonic acid. For instance, naphthalene can be sulfonated to produce a mixture of disulfonic acids, which is then subjected to nitration. The specific isomer, this compound, is often a component of a complex mixture of nitrated naphthalenesulfonic acids, necessitating purification steps.

Alternative Synthetic Routes from Pre-functionalized Naphthalene Derivatives

To improve selectivity and yield, alternative synthetic strategies commence with naphthalene derivatives that are already functionalized.

One such approach involves the use of naphthalene-2,7-disulfonic acid as the starting material. This compound can be nitrated to introduce nitro groups onto the naphthalene ring. A patented process describes the nitration of naphthalene-2,7-disulfonic acid to produce 1,8-dinitronaphthalene-3,6-disulfonic acid. google.com This dinitro compound can then be selectively reduced to the corresponding amino-nitro compound, which can be further processed. This highlights a pathway where the desired sulfonation pattern is established prior to nitration.

Another alternative involves the use of aminonaphthalenesulfonic acids. For example, 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) is a key intermediate in dye synthesis. While the synthesis of H-acid itself is a multi-step process often originating from naphthalene, its derivatives can be used in further reactions. A process for the preparation of 1-naphthol-3,6-disulfonic acid involves the diazotization of 1-amino-8-naphthol-3,6-disulfonic acid followed by removal of the diazo group. google.com Although this does not directly yield the nitro-analogue, it demonstrates the principle of utilizing complex, pre-functionalized naphthalene derivatives as starting points for synthesizing other substituted naphthalenes.

Optimization of Reaction Parameters in this compound Synthesis

The successful synthesis of this compound with high purity and yield is contingent upon the stringent control of several reaction parameters. These factors influence the rate of reaction, the distribution of isomers, and the formation of by-products.

Influence of Acid Concentration and Stoichiometry on Nitration and Sulfonation Selectivity

The concentration of sulfuric acid in the reaction medium plays a pivotal role in both the sulfonation and nitration steps. During sulfonation, the strength of the sulfuric acid or oleum (B3057394) dictates the extent and position of sulfonation.

The stoichiometry of nitric acid is another crucial parameter. An excess of nitric acid can lead to the formation of dinitro and other over-nitrated by-products. youtube.com The molar ratio of nitric acid to the naphthalenesulfonic acid substrate must be carefully controlled. For the nitration of naphthalenetrisulfonic and naphthalenedisulfonic acids, a molar ratio of 1.05 to 2.5 moles of nitric acid per mole of the sulfonic acid is often employed. google.com

The following interactive table summarizes typical acid concentration and stoichiometry parameters for the nitration of naphthalenesulfonic acids based on patent literature.

| Parameter | Value | Compound Class | Reference |

| Sulfuric Acid Concentration | 85-95 wt% | Naphthalenetrisulfonic/disulfonic acids | google.com |

| Nitric Acid Stoichiometry (molar ratio to substrate) | 1.05 - 2.5 | Naphthalenetrisulfonic/disulfonic acids | google.com |

| Sulfuric Acid Concentration | 98 wt% | Naphthalene-1,3,5-trisulfonic acid | google.com |

| Nitric Acid Stoichiometry (molar ratio to substrate) | 2.0 | 3-Nitronaphthalene-1,5-disulfonic acid | google.com |

Temperature Control Strategies for Isomer Distribution Management

Temperature is a critical factor in managing the distribution of isomers in both sulfonation and nitration. As previously mentioned, the sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. thecatalyst.orgstackexchange.com Lower temperatures favor the kinetically controlled alpha-substituted product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically more stable beta-substituted product. thecatalyst.org

In the nitration of naphthalenesulfonic acids, temperature control is essential to ensure the desired regioselectivity and to minimize the formation of unwanted by-products. The nitration is an exothermic reaction, and inadequate temperature control can lead to a runaway reaction and the formation of dinitrated and other impurities. youtube.com Patents for the nitration of naphthalenetrisulfonic and disulfonic acids specify reaction temperatures in the range of 0°C to 50°C, with a preferred range of 10°C to 40°C. google.com In some cases, even lower temperatures, such as -20°C, have been reported for specific nitrations. google.com

The following interactive table illustrates the effect of temperature on the synthesis of nitronaphthalene sulfonic acids.

| Reaction Step | Temperature Range (°C) | Substrate | Key Outcome | Reference |

| Nitration | 0 - 50 | Naphthalenetrisulfonic/disulfonic acids | Control of by-product formation | google.com |

| Nitration | 10 - 40 | Naphthalenetrisulfonic/disulfonic acids | Preferred range for selectivity | google.com |

| Nitration | 30 - 60 | Naphthalene-1,3,6-trisulfonic acid | Industrial process condition | researchgate.net |

| Nitration | 50 - 60 | Naphthalene | Synthesis of 1-nitronaphthalene (B515781) | prepchem.com |

Advanced Process Engineering for this compound Production

The large-scale industrial production of this compound necessitates advanced process engineering solutions to ensure safety, efficiency, and product quality. This includes the use of specialized reactors and the implementation of continuous processing technologies.

Patents describing the synthesis of related compounds, such as 8-nitronaphthalene-1,3,6-trisulfonic acid, mention the use of continuous processes. researchgate.net Continuous nitration can offer several advantages over batch processing, including better temperature control, improved safety, and more consistent product quality. In a continuous setup, the reactants are continuously fed into a reactor system, and the product is continuously withdrawn. This can involve a series of stirred-tank reactors or more advanced microreactors. beilstein-journals.org

The choice of reactor is critical. For highly exothermic reactions like nitration, reactors with high heat transfer efficiency are preferred. Loop reactors and stirred kettles with cooling jackets are commonly used in industrial settings. researchgate.net The use of inert solvents in the sulfonation step can also facilitate better temperature control and handling of the reaction mixture. google.com

Continuous Flow Reactor Applications in Nitration Processes

The nitration of aromatic compounds, a cornerstone of the chemical industry for producing intermediates for dyes, pharmaceuticals, and polymers, is often characterized by fast reaction rates and high exothermicity. nih.govnih.gov Traditional batch reactors, while widely used, present challenges in controlling these highly energetic reactions, leading to potential safety hazards and the formation of unwanted byproducts. Continuous flow reactors, particularly microreactors, have emerged as a superior alternative, offering enhanced safety, efficiency, and control over nitration processes. nih.govresearchgate.net

The application of continuous flow technology to the nitration of naphthalene has been a subject of significant research. researchgate.netkisti.re.kr This technology is recognized for its ability to provide higher safety and production efficiency compared to conventional batch methods. researchgate.net The inherent advantages of continuous flow systems, such as high surface-area-to-volume ratios, enable rapid heat transfer and precise temperature control. This is crucial for managing the exothermic nature of nitration and minimizing the formation of side products like dinitrated or oxidized species. researchgate.netyoutube.com

Studies have demonstrated the successful continuous-flow nitration of naphthalene to 1-nitronaphthalene with high yield and selectivity. researchgate.netkisti.re.kr By carefully controlling parameters such as residence time, temperature, and molar ratios of reactants within the microreactor, it is possible to optimize the reaction for the desired mononitro product. researchgate.net For instance, a short residence time in a continuous-flow reactor can significantly reduce the formation of byproducts. researchgate.net This approach is applicable to a variety of mononitration reactions, showcasing its versatility. researchgate.net While direct studies on the continuous flow synthesis of this compound are not extensively detailed in the provided results, the principles established for naphthalene nitration are directly relevant. The precise control offered by flow reactors would be highly beneficial in selectively nitrating naphthalene-3,6-disulfonic acid, potentially improving yield and purity over traditional batch processes.

Table 1: Key Findings in Continuous Flow Nitration of Naphthalene

| Parameter | Observation | Reference |

| Safety & Efficiency | Continuous-flow nitrification technology is recognized for higher safety and production efficiency compared to batch reactors. | researchgate.net |

| Heat Transfer | A fast heat transfer evaluation method was proposed for the continuous-flow nitrification of naphthalene. | researchgate.net |

| Byproduct Reduction | Short residence times can significantly reduce the formation of byproducts. | researchgate.net |

| Process Scalability | The process has been successfully scaled up for continuous production of mononitro compounds. | researchgate.net |

| Yield & Selectivity | An efficient and safe continuous-flow microreaction process for mononitration achieves high yield and excellent selectivity. | researchgate.net |

Sustainable Synthesis Approaches and Waste Minimization in Production

The production of dye intermediates, including sulfonated nitroaromatics like this compound, traditionally involves processes that can generate significant environmental impact. nih.govtheasengineers.com Consequently, there is a strong impetus towards adopting sustainable synthesis approaches and robust waste minimization strategies in the manufacturing process. theasengineers.comresearchgate.net

Sustainable production in the dye intermediate industry encompasses several key areas:

Responsible Sourcing: Utilizing high-purity raw materials to minimize waste generation from the outset. theasengineers.com

Energy Efficiency: Optimizing energy consumption by using energy-efficient equipment and implementing best practices in energy management to reduce greenhouse gas emissions. theasengineers.com

Waste Management: Implementing effective waste management to minimize waste generation and promote recycling and reuse of by-products and chemical waste. theasengineers.com This not only reduces the environmental footprint but can also lower production costs. theasengineers.com

Environmental Compliance: Adhering to environmental regulations and standards for emissions, effluents, and waste products. theasengineers.com

Cleaner production initiatives have demonstrated success in improving productivity, cutting costs, and reducing pollution loads. researchgate.net For example, the reuse of spent acids and the reduction of freshwater consumption are key goals. researchgate.net

In the context of nitration, greener synthetic methods are being explored to replace or modify the classical mixed-acid (sulfuric and nitric acid) process. researchgate.netnih.gov These modern approaches aim to reduce the use of hazardous reagents and minimize waste. researchgate.net Some alternative and sustainable nitration strategies include:

Solid-Supported Reagents: Using solid acid catalysts like zeolites can enhance regioselectivity and allow for easier separation and reuse, reducing liquid waste streams. researchgate.netscitepress.org

Alternative Nitrating Agents: The development of cleaner nitrating agents, such as N₂O₅, can lead to more eco-friendly processes. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent or in environmentally benign solvents like ionic liquids can significantly reduce volatile organic compound (VOC) emissions and simplify product work-up. researchgate.netscitepress.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

By integrating these sustainable practices and innovative chemical processes, the manufacturing of this compound can be shifted towards a more economically and environmentally viable model.

Table 2: Sustainable Approaches in Dye Intermediate Manufacturing

| Approach | Description | Benefits | Reference |

| Cleaner Production | Proactive environmental management strategy focusing on resource conservation and waste minimization. | Improved productivity, cost reduction, reduced pollution. | researchgate.net |

| Waste & Resource Management | Effective management of waste streams, including recycling of by-products and reduction of water and energy use. | Reduced raw material demand, lower production costs, minimized environmental impact. | theasengineers.comiosrjournals.org |

| Green Nitration Methods | Use of solid acid catalysts, cleaner nitrating agents, and alternative energy sources (microwaves, ultrasound). | Reduced hazardous waste, increased selectivity, lower energy consumption. | researchgate.net |

| Process Optimization | Reducing the number of process steps and optimizing the use of process water. | Lower water consumption, potential for energy savings. | iosrjournals.org |

Analysis of Side Products and Purity Control in this compound Manufacturing

The synthesis of this compound involves the nitration of a naphthalenedisulfonic acid. The purity of the final product is critical for its use as a dye intermediate, and this is contingent on controlling the formation of side products during the reaction.

The primary challenge in the nitration of naphthalene derivatives is achieving high regioselectivity. The nitration of unsubstituted naphthalene, for instance, typically yields a mixture of 1-nitronaphthalene (the alpha-product) and 2-nitronaphthalene (B181648) (the beta-product). youtube.comvedantu.com While the 1-nitro isomer is generally the major product, the ratio can vary based on reaction conditions. youtube.com In the synthesis of this compound, the directing effects of the two sulfonic acid groups on the naphthalene ring play a crucial role in determining the position of the incoming nitro group. However, the formation of other nitro isomers is still possible.

Beyond isomeric impurities, other potential side products in the manufacturing process include:

Dinitro and Trinitro Compounds: Over-nitration can lead to the formation of dinitronaphthalene-disulfonic acids or even trinitrated species, especially if the reaction temperature and concentration of the nitrating agent are not carefully controlled. aiche.orgprepchem.com

Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of oxidation byproducts.

Unreacted Starting Material: Incomplete conversion will result in the presence of the starting naphthalenedisulfonic acid in the final product mixture. prepchem.com

Effective purity control is therefore essential. This involves a combination of purification techniques and analytical methods to identify and quantify impurities.

Purification Methods:

Recrystallization: A common method for purifying the crude product. The choice of solvent is critical for effectively separating the desired product from its impurities. prepchem.comsciencemadness.org

Precipitation: The product can be isolated by precipitation, often by adjusting the pH of the reaction mixture. google.com

Analytical Control: A suite of analytical techniques is employed to assess the purity of this compound and to characterize any side products.

Table 3: Potential Side Products in this compound Synthesis

| Side Product Type | Specific Examples (Analogous) | Reason for Formation | Reference |

| Isomeric Products | 2-Nitronaphthalene-3,6-disulfonic acid | Non-ideal regioselectivity of the nitration reaction. | youtube.comvedantu.com |

| Over-nitrated Products | Dinitronaphthalene-disulfonic acids | Harsh reaction conditions (high temperature, excess nitrating agent). | aiche.orgprepchem.com |

| Unreacted Starting Material | Naphthalene-3,6-disulfonic acid | Incomplete reaction conversion. | prepchem.com |

| Degradation Products | Various oxidized species | Oxidative nature of the nitrating mixture. | youtube.com |

Table 4: Analytical Methods for Purity Control

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantifying the purity of the main product and detecting trace impurities. | lgcstandards.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifying volatile side products and impurities (after derivatization if necessary). | scitepress.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming the chemical structure of the desired product and identifying isomeric impurities. | lgcstandards.com |

| Melting Point Analysis | A simple and effective method to assess the purity of the isolated crystalline product. | prepchem.comsciencemadness.org |

Chemical Reactivity and Transformation of 1 Nitronaphthalene 3,6 Disulfonic Acid

Reactions Involving the Sulfonic Acid Moieties

The sulfonic acid groups (-SO₃H) are highly polar, water-solubilizing moieties that are generally stable. However, they can participate in specific reactions under forcing conditions.

The sulfonic acid groups on the naphthalene (B1677914) ring can be removed (hydrolyzed) via nucleophilic aromatic substitution, a process known as desulfonation. This reaction typically requires harsh conditions, such as heating with aqueous acid or superheated steam. The mechanism involves the protonation of the ring carbon bearing the sulfonic acid group, followed by the departure of sulfur trioxide.

The lability of a sulfonic acid group to hydrolysis depends on its position on the naphthalene ring. Generally, α-sulfonic acids (at positions 1, 4, 5, 8) are less stable and more easily removed than β-sulfonic acids (at positions 2, 3, 6, 7). In 1-Nitronaphthalene-3,6-disulfonic acid, both sulfonic acid groups are in β-positions (3 and 6), rendering them relatively stable and resistant to hydrolysis under moderate conditions.

While the free sulfonic acid is the common form, its reactivity can be masked or altered through derivatization, most commonly by forming sulfonate esters. This strategy is often employed in organic synthesis to improve solubility in organic solvents or to protect the sulfonic acid group during subsequent reaction steps. sci-hub.st The formation of sulfonate esters involves reacting the sulfonic acid (or its corresponding sulfonyl chloride) with an alcohol.

The stability of the resulting sulfonate ester is highly dependent on the steric hindrance of the alcohol used. sci-hub.st This allows for the selection of appropriate protecting groups that can be removed under specific conditions.

| Ester Type | Formation Reagent Example | Relative Stability | Cleavage Conditions |

|---|---|---|---|

| Isopropyl (iPr) | Isopropyl alcohol | Poor stability to acid | Acidic conditions sci-hub.st |

| Isobutyl (iBu) | Isobutyl alcohol | More stable to acid, sensitive to nucleophiles sci-hub.st | Nucleophilic attack sci-hub.st |

| Neopentyl (Neo) | Neopentyl alcohol | Highly resistant to nucleophiles sci-hub.st | Strongly acidic solvolysis sci-hub.st |

| Trichloroethyl (TCE) | Trichloroethanol | Stable to non-basic nucleophiles | Basic nucleophiles (e.g., NaOH) sci-hub.st |

Electrophilic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring of this compound is strongly deactivated towards further electrophilic substitution due to the electron-withdrawing nature of both the nitro group and the two sulfonic acid groups. Despite this deactivation, further reactions can be achieved under forcing conditions. A key example is a second nitration.

Further nitration of this compound can yield 1,8-dinitronaphthalene-3,6-disulfonic acid. google.com This reaction is typically carried out using a nitrating agent, such as nitric acid or a mixed acid (nitric and sulfuric acid), at controlled temperatures. google.com The existing substituents direct the incoming electrophile (the nitronium ion, NO₂⁺). The nitro group and sulfonic acid groups are deactivating and generally direct incoming electrophiles to the meta-position. However, in fused ring systems like naphthalene, the position of substitution is also strongly influenced by which ring is less deactivated. The substitution occurs at the C-8 position, an α-position in the adjacent ring that is activated relative to the other available positions.

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | Nitric acid or Mixed Acid (HNO₃/H₂SO₄) | Reaction temperature between -20°C and 40°C in sulfuric acid solvent. google.com | 1,8-Dinitronaphthalene-3,6-disulfonic acid |

Compound Index

| Compound Name |

|---|

| 1-Aminonaphthalene-3,6-disulfonic acid (Freund's Acid) |

| 1,8-Diaminonaphthalene-3,6-disulfonic acid |

| 1,8-Dinitronaphthalene-3,6-disulfonic acid |

| This compound |

| Hydrochloric Acid |

| Iron |

| Isopropyl alcohol |

| Isobutyl alcohol |

| Neopentyl alcohol |

| Nitric Acid |

| Sulfur Trioxide |

| Sulfuric Acid |

| Trichloroethanol |

Mechanisms of Chemical Stability and Degradation

The chemical stability of this compound, a key intermediate in the synthesis of various azo dyes, is of significant interest in industrial applications. Its degradation pathways are influenced by factors such as temperature, pH, and exposure to light. While specific, in-depth studies on the degradation mechanisms of this particular compound are not extensively available in public literature, its stability can be inferred from its known chemical reactions and the behavior of related naphthalenesulfonic acid derivatives.

Thermal Stability

The thermal stability of this compound is a critical parameter, particularly in the context of its synthesis and subsequent reactions, which are often carried out at elevated temperatures. For instance, in the nitration of naphthalene-2,7-disulfonic acid to produce 1,8-dinitronaphthalene-3,6-disulfonic acid, where this compound is an intermediate, controlling the temperature is crucial. Reactions carried out at temperatures above 40°C can lead to the decomposition and evaporation of nitric acid, which suggests that the starting material and intermediates may also be susceptible to degradation at higher temperatures, potentially leading to the formation of unknown byproducts. wgtn.ac.nz

Studies on the thermal stability of other naphthalenesulfonic acids indicate that they can undergo desulfonation at high temperatures. For example, under geothermal conditions (temperatures from 100 to 400°C), naphthalenesulfonates can degrade to form naphthalene and naphthols. wgtn.ac.nz While this is at a much higher temperature than typical industrial processes for this specific compound, it points to a potential thermal degradation pathway.

Hydrolytic Stability

The sulfonic acid groups on this compound are generally stable to hydrolysis under a range of pH conditions. However, the stability of related naphthalenesulfonic acids has been shown to be pH-dependent. wgtn.ac.nz In the context of producing H-acid, the subsequent hydrolysis step to convert 1,8-diaminonaphthalene-3,6-disulfonic acid is carried out under specific temperature and acid/base conditions, highlighting that the stability of the naphthalene backbone with sulfonic acid groups is subject to change under different aqueous environments. wgtn.ac.nz

Photochemical Stability

Specific studies on the photodegradation of this compound are limited. However, research on other sulfonated aromatic compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, has shown that direct photolysis can be a significant degradation pathway. The process can involve mechanisms such as desulfonation and cleavage of the aromatic ring system, often initiated by the excited triplet state of the molecule or the formation of radical cations. Given the presence of the nitro group, which can also participate in photochemical reactions, it is plausible that this compound would exhibit some degree of photosensitivity, leading to degradation upon exposure to UV light.

Chemical Reactivity and Degradation in Synthesis

The most well-documented aspect of the stability and degradation of this compound comes from its role as a synthetic intermediate. During the nitration process to form 1,8-dinitronaphthalene-3,6-disulfonic acid, the reaction conditions must be carefully controlled to prevent unwanted side reactions and degradation. wgtn.ac.nz The use of sulfuric acid as a solvent and the control of reactant concentrations and temperature are key to ensuring the stability of the intermediate and maximizing the yield of the desired product. wgtn.ac.nz Any deviation from optimal conditions can be considered a form of chemical degradation in the context of the intended synthetic pathway.

Data Tables

Table 1: Factors Influencing the Stability of this compound and Related Compounds

| Factor | Influence on Stability | Potential Degradation Products/Pathways | Source |

| Temperature | Elevated temperatures (>40°C) can lead to decomposition during synthesis. | Formation of unknown byproducts, loss of nitric acid. | wgtn.ac.nz |

| High temperatures (≥ 300°C) in related naphthalenesulfonates cause breakdown. | Naphthalene, Naphthols. | wgtn.ac.nz | |

| pH | Stability of related naphthalenesulfonic acids is pH-dependent. | Altered reaction kinetics and pathways. | wgtn.ac.nz |

| Light (UV) | Potential for photodegradation based on related compounds. | Desulfonation, aromatic ring cleavage. | |

| Chemical Environment | Reactivity and stability are highly dependent on the presence of other chemicals (e.g., acids, oxidizing agents). | Further nitration, reduction of the nitro group, or other side reactions. | wgtn.ac.nz |

Applications of 1 Nitronaphthalene 3,6 Disulfonic Acid As a Chemical Intermediate

Precursor in Dyestuff Synthesis

The most prominent application of 1-nitronaphthalene-3,6-disulfonic acid lies within the dye manufacturing industry. It is a key starting material for producing a range of colorants, particularly azo dyes.

Role in the Production of Amino-Naphthol Sulfonic Acid Intermediates (e.g., H-acid)

This compound is an essential precursor in the synthesis of important dye intermediates, most notably 1-amino-8-naphthol-3,6-disulfonic acid, commonly known as H-acid. google.comgoogle.com The production of H-acid often involves a multi-step process that starts with the nitration of naphthalene-2,7-disulfonic acid to yield 1,8-dinitronaphthalene-3,6-disulfonic acid. google.com This dinitro compound is then reduced to 1,8-diaminonaphthalene-3,6-disulfonic acid, which is subsequently hydrolyzed to form H-acid. google.com

In an alternative pathway, naphthalene (B1677914) can be trisulfonated and then nitrated to produce a 1-nitronaphthalene-3,6,8-trisulfonic acid-containing mixture. google.com This mixture is then reduced to form 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid). google.com Following an alkali fusion of the Koch acid salt mixture, an acidification precipitation step yields H-acid. google.com

The sulfonic acid groups on the naphthalene ring enhance the water solubility of the intermediates and the final dye products, a critical property for their application in textile dyeing.

Table 1: Synthesis Pathway to H-acid

| Step | Reactant(s) | Product | Key Transformation |

| 1 | Naphthalene-2,7-disulfonic acid, Nitrating agent | 1,8-Dinitronaphthalene-3,6-disulfonic acid | Nitration |

| 2 | 1,8-Dinitronaphthalene-3,6-disulfonic acid, Iron powder | 1,8-Diaminonaphthalene-3,6-disulfonic acid | Reduction |

| 3 | 1,8-Diaminonaphthalene-3,6-disulfonic acid | 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) | Hydrolysis |

Pathways to Specific Azo Dyes and Pigments

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest class of synthetic dyes. nih.gov this compound and its derivatives are fundamental in creating a wide spectrum of colors. nih.gov The general synthesis of azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov

Intermediates derived from this compound, like H-acid, are extensively used as coupling components. For example, diazotized amines can be coupled with H-acid under different pH conditions to produce various monoazo and disazo dyes. The position of the coupling on the H-acid molecule can be controlled by the pH of the reaction medium, allowing for the synthesis of different isomers and, consequently, different colors.

Table 2: Examples of Azo Dyes Derived from H-acid

| Dye Class | Diazotized Amine | Coupling Component | Resulting Dye Type |

| Monoazo | Aniline derivative | H-acid | Acid Dye |

| Disazo | Diazotized p-nitroaniline, then diazotized aniline | H-acid | Black Dye for Wool |

Intermediate in Pharmaceutical and Specialty Chemical Synthesis

Beyond the realm of dyestuffs, this compound and its derivatives are gaining attention in the synthesis of pharmaceuticals and other specialty chemicals due to their unique chemical properties.

Synthesis of Novel Sulfonamide Compounds with Biological Activity

Sulfonamides are a well-known class of compounds with a broad range of biological activities. The synthesis of novel sulfonamides can be achieved by converting sulfonic acids into their corresponding sulfonyl chlorides, which then react with amines. ekb.eg While direct synthesis from this compound is not extensively documented in the provided search results, the presence of the sulfonic acid groups makes it a potential candidate for conversion to a disulfonyl chloride derivative. This reactive intermediate could then be used to synthesize a variety of bis-sulfonamides by reacting it with different amines. The resulting naphthalene-based sulfonamides could be screened for various biological activities.

Development of Other Bioactive Naphthalene Derivatives

Naphthalene derivatives, in general, have shown a range of biological activities, including anti-inflammatory effects. researchgate.net The core structure of this compound provides a scaffold that can be chemically modified to create new bioactive molecules. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The sulfonic acid groups can also be converted to other functional groups, expanding the diversity of potential derivatives. Research in this area focuses on creating libraries of naphthalene-based compounds for screening against various biological targets.

Broader Industrial Relevance beyond Dyes and Pharmaceuticals

The utility of this compound extends to other industrial applications, although these are less prominent than its role in dye and potential pharmaceutical synthesis. The chemical reactivity of its functional groups allows it to be used as a starting material or intermediate in the production of various organic compounds. For instance, it can be used in the synthesis of specialty polymers and as a component in the formulation of certain industrial chemicals where its specific properties, such as its aromatic and acidic nature, are beneficial.

Analytical Methodologies for the Characterization and Quantification of 1 Nitronaphthalene 3,6 Disulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and determining the purity of 1-nitronaphthalene-3,6-disulfonic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound, allowing for the determination of its concentration in solution and an assessment of its purity. Aromatic compounds, such as naphthalene (B1677914) derivatives, exhibit characteristic UV absorption bands. libretexts.org

The concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law, provided a pure standard is available for calibration. Purity can be assessed by examining the shape of the spectrum and comparing it to that of a reference standard, as impurities can lead to the appearance of additional absorption bands or shifts in the primary peaks.

Table 1: Predicted UV-Vis Absorption Data for this compound based on Analogous Compounds

| Predicted Feature | Wavelength Range (nm) | Rationale |

| Primary Absorption Band | ~240-260 | Based on the absorption of 1-nitronaphthalene (B515781) and general aromatic compounds. libretexts.orgnih.gov |

| Secondary Absorption Band | ~340-360 | Based on the characteristic absorption of the nitronaphthalene chromophore. nih.gov |

Note: This table is based on inferred data from related compounds due to the lack of specific experimental data for this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro group (NO₂), the sulfonic acid groups (SO₃H), and the aromatic naphthalene ring.

The nitro group in aromatic compounds typically displays two strong stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch is found in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.com The sulfonic acid group is characterized by the S=O stretching vibrations, which are also expected to be strong. The aromatic ring itself will produce several characteristic bands, including C-H stretching vibrations around 3030 cm⁻¹ and C-C in-ring stretching vibrations in the 1450 to 1600 cm⁻¹ region. libretexts.orgpressbooks.pub The presence of these specific absorption bands in an IR spectrum provides strong evidence for the structure of this compound. The IR spectra of purified sulfonated compounds have been shown to resemble those of standards, confirming the utility of this technique for identity confirmation. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | ~3030 | Stretch |

| Nitro (NO₂) | 1550-1475 | Asymmetric Stretch |

| Nitro (NO₂) | 1360-1290 | Symmetric Stretch |

| Sulfonic Acid (S=O) | ~1250-1120 | Asymmetric Stretch |

| Sulfonic Acid (S=O) | ~1080-1000 | Symmetric Stretch |

| Aromatic C=C | 1600-1450 | In-ring Stretch |

Note: This table is based on established correlation tables for functional group analysis in IR spectroscopy. libretexts.orgspectroscopyonline.comorgchemboulder.compressbooks.pub

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry can confirm its molecular formula and provide insights into its fragmentation patterns.

In the analysis of aromatic sulfonates, a characteristic fragment ion is the SO₃⁻ radical, which can serve as a marker for this class of compounds. nih.govacs.org The loss of SO₂ is another common fragmentation pathway observed for aromatic sulfonic acids. nih.gov When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes a highly selective and sensitive method for the determination of aromatic sulfonates in complex matrices. nih.govacs.org The molecular ion peak (M⁺) in the mass spectrum of aromatic compounds is often observed as the base peak. youtube.com For this compound, high-resolution mass spectrometry would be able to confirm its elemental composition with high accuracy.

Table 3: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value | Significance |

| Molecular Formula | C₁₀H₇NO₈S₂ | --- |

| Exact Mass | 332.9613 u | Confirms elemental composition |

| Nominal Mass | 333 u | Integer mass of the most abundant isotopes |

| Key Fragment Ion | SO₃⁻ | Marker for sulfonic acids nih.govacs.org |

| Neutral Loss | SO₂ | Common fragmentation of sulfonic acids nih.gov |

Note: This table is based on the chemical formula of the compound and general fragmentation patterns of aromatic sulfonates. nih.govacs.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from its starting materials, by-products, and other impurities, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development and validation of a robust HPLC method are critical for quality control during its synthesis and for the analysis of the final product. A patent for the production of a related compound, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, mentions the use of liquid chromatography to monitor the reaction progress, indicating the suitability of this technique. google.com

A typical HPLC method for the analysis of naphthalene sulfonic acids involves reversed-phase or ion-pair chromatography. oup.com For the separation of highly polar compounds like naphthalene disulfonic acids, a reversed-phase column such as a C18 or a specialized column like Amaze TH or BIST A can be employed. helixchrom.comsielc.com The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comsielc.com The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of sulfonic acids. sielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance, such as 270 nm for some naphthalene sulfonic acids. researchgate.net

Method validation, in accordance with ICH guidelines, would involve assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit to ensure the method is suitable for its intended purpose.

Table 4: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale/Reference |

| Column | C18, 5 µm, 4.6 x 250 mm or Amaze TH | Commonly used for naphthalene sulfonic acids. oup.comhelixchrom.com |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) | To control pH and ionic strength. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |

| Gradient | A linear gradient from low to high organic modifier concentration | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~254 nm or ~270 nm | Wavelengths where naphthalene derivatives absorb. researchgate.net |

| Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

Note: This table presents a proposed method based on established practices for related compounds, as a specific validated method for this compound was not found in the reviewed literature.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.

Several modes of CE can be applied to the analysis of naphthalene sulfonic acids. Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in a buffered solution. nih.gov The separation of naphthalene sulfonate isomers can be optimized by adjusting the pH of the running buffer and by using additives such as organic solvents. researchgate.net For enhanced separation and the analysis of complex mixtures, cyclodextrins can be added to the buffer to act as chiral or positional selectors. nih.gov Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can also be employed for the separation of both charged and neutral analytes. researchgate.net

In the context of this compound, CE can be used to assess the purity of the compound and to separate it from its isomers and other charged impurities. The high resolving power of CE makes it an excellent complementary technique to HPLC for comprehensive product characterization. nih.gov

Table 5: Potential Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Potential Condition | Rationale/Reference |

| Capillary | Fused silica, uncoated or coated | Standard capillary for CE. |

| Background Electrolyte | Borate buffer (e.g., 15 mM) at pH 9.2 | A common buffer system for naphthalene sulfonates. nih.gov |

| Additives | β- and γ-cyclodextrins | To improve separation of isomers. nih.gov |

| Applied Voltage | 15-30 kV | To drive the electrophoretic separation. |

| Detection | Direct UV at ~254 nm | Common detection method for aromatic compounds. nih.gov |

| Injection | Hydrodynamic | A standard injection method in CE. |

Note: This table is based on methods developed for the separation of other naphthalene sulfonate isomers. nih.govresearchgate.net

Advanced Analytical Approaches in Complex Reaction Mixtures

The synthesis of this compound often results in a complex matrix containing the desired product, unreacted starting materials, positional isomers, and various by-products. The inherent polarity and ionic nature of these sulfonated aromatic compounds necessitate sophisticated analytical techniques for accurate characterization and quantification. Advanced methodologies are crucial for process optimization, impurity profiling, and quality control. These approaches offer high resolution, sensitivity, and specificity, enabling the detailed analysis of these intricate mixtures.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of ionic species, making it particularly well-suited for analyzing sulfonated compounds like this compound. researchgate.net As anionic compounds, acid dyes and their intermediates can be effectively separated using the fundamental CE mode, capillary zone electrophoresis (CZE). nih.gov The separation in CZE is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of a high-voltage electric field. nih.govyoutube.com

For the analysis of complex reaction mixtures containing this compound and its isomers, the composition of the background electrolyte (BGE) is a critical parameter. nih.gov The pH of the BGE influences the charge on the analytes and the magnitude of the electroosmotic flow (EOF), both of which directly impact migration times and separation resolution. nih.gov To improve the separation of structurally similar aromatic compounds, which may have similar electrophoretic mobilities, modifiers can be added to the BGE. nih.gov For instance, the introduction of soluble polymers such as polyethylene (B3416737) glycol (PEG) can create a pseudostationary phase, inducing lipophilic interactions that help differentiate analytes based on the number of aromatic rings, thereby enhancing separation. nih.gov The high efficiency, rapid analysis times, and minimal sample consumption make CE a valuable tool for monitoring the progress of nitration and sulfonation reactions. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components in a mixture. For polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water, acetonitrile, and/or methanol with pH modifiers. nih.govnih.gov

When coupled with mass spectrometry (MS), HPLC becomes a significantly more powerful tool for analyzing complex reaction mixtures. nih.gov The liquid chromatograph separates the individual components, which are then introduced into the mass spectrometer for detection and identification. The use of advanced MS detectors, such as a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, provides high-resolution and accurate mass measurements. osti.gov This capability is invaluable for identifying unknown impurities and by-products in the reaction mixture. By determining the precise mass of a molecule, its elemental formula can be proposed, which is the first step in structural elucidation. osti.gov This hyphenated technique allows for both the quantification of the target analyte and the confident characterization of related substances, even at trace levels.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC, resulting in significantly faster analysis times and superior resolution. nih.gov When combined with tandem mass spectrometry (MS/MS), UPLC-MS/MS stands as one of the most definitive methods for the structural characterization of compounds within highly complex matrices. nih.govmdpi.com

In an MS/MS experiment, a specific ion of interest (a precursor ion) from the UPLC eluent is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule. For this compound and its isomers, the fragmentation pattern would reveal characteristic neutral losses, such as the loss of sulfonate groups (SO₃) or the nitro group (NO₂). mdpi.com By analyzing these fragments, analysts can confirm the identity of the target compound and differentiate it from its positional isomers, which may have identical masses but produce different fragmentation patterns. This level of detail is critical for understanding the regioselectivity of the synthesis process and for the comprehensive characterization of the final product. mdpi.com

Table 1: Comparison of Advanced Analytical Techniques for this compound Analysis

| Feature | Capillary Electrophoresis (CE) | HPLC-MS | UPLC-MS/MS |

| Principle | Separation based on electrophoretic mobility in a capillary under a high electric field. nih.gov | Chromatographic separation based on polarity, coupled with mass-based detection. nih.govosti.gov | High-resolution chromatographic separation coupled with selective fragmentation and mass analysis. nih.gov |

| Strengths | High efficiency, fast analysis, low sample/reagent consumption, ideal for charged species. researchgate.netnih.gov | Robust quantification, accurate mass measurement for impurity identification. osti.gov | Highest resolution and specificity, rapid analysis, definitive structural elucidation via fragmentation. nih.govmdpi.com |

| Primary Analytes | Main product, ionic impurities, positional isomers. nih.gov | Target compound, less polar by-products, degradation products. nih.govnih.gov | Isomers, trace-level impurities, complex by-products. mdpi.com |

| Key Optimization | Background electrolyte pH, voltage, use of BGE modifiers (e.g., PEG). nih.gov | Mobile phase composition (organic modifiers, pH), column chemistry (e.g., C18). nih.gov | Gradient elution profile, collision energy for fragmentation. nih.govmdpi.com |

Table 2: Representative Fragmentation Data from UPLC-MS/MS for Characterization of this compound

This table presents hypothetical yet chemically representative data based on the principles of tandem mass spectrometry for sulfonated nitroaromatic compounds.

| Precursor Ion (m/z) [M-H]⁻ | Proposed Formula | Major Product Ions (m/z) | Proposed Neutral Loss |

| 348.96 | C₁₀H₆NO₈S₂⁻ | 268.99 | SO₃ |

| 348.96 | C₁₀H₆NO₈S₂⁻ | 302.99 | NO₂ |

| 348.96 | C₁₀H₆NO₈S₂⁻ | 189.02 | SO₃ + SO₃ |

| 268.99 | C₁₀H₆NO₅S⁻ | 223.02 | NO₂ |

Theoretical and Computational Chemistry Studies on 1 Nitronaphthalene 3,6 Disulfonic Acid

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are pivotal in elucidating the three-dimensional structure and understanding the electronic landscape of 1-Nitronaphthalene-3,6-disulfonic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular geometries, bond lengths, bond angles, and dihedral angles. For a molecule of this complexity, basis sets like 6-31G* or larger are typically used to achieve a reasonable balance between computational cost and accuracy.

The calculated equilibrium geometry would reveal significant steric interactions between the peri-positioned nitro and sulfonic acid groups, potentially leading to out-of-plane distortions of these substituents to alleviate strain. The presence of three electron-withdrawing groups (-NO2, -SO3H) profoundly influences the electronic properties of the naphthalene (B1677914) core. These groups significantly lower the energy of the molecular orbitals.

Key electronic properties that can be calculated include the dipole moment, ionization potential, electron affinity, and the distribution of atomic charges. The calculated charge distribution would show a significant polarization of the molecule, with negative charges concentrated on the oxygen atoms of the nitro and sulfonic acid groups and positive charges on the sulfur and nitrogen atoms, as well as on the carbon atoms to which these groups are attached. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and optical properties.

Table 1: Calculated Molecular and Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | [Value] Hartrees | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | [Value] Debye | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

| Ionization Potential | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

| Electron Affinity | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum mechanical calculations. Actual values would require specific computational studies.

Computational Modeling of Reaction Mechanisms

Computational modeling provides invaluable insights into the reaction mechanisms involving this compound, particularly in understanding the regioselectivity of its synthesis and the energetics of its transformations.

The synthesis of this compound involves the electrophilic substitution of naphthalene. The regiochemistry of these reactions is governed by a combination of kinetic and thermodynamic factors. echemi.comstackexchange.comquora.comquora.com Computational studies can model the reaction pathways for the introduction of the nitro and sulfo groups.

The sulfonation of naphthalene is a reversible process. echemi.comstackexchange.com At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored due to a more stable transition state. echemi.comstackexchange.com At higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid predominates. echemi.comstackexchange.com The introduction of a second sulfonic acid group is directed by the first.

The nitration of naphthalene predominantly yields 1-nitronaphthalene (B515781) under typical electrophilic conditions. nih.govwordpress.comnih.govyoutube.com This preference is attributed to the greater resonance stabilization of the Wheland intermediate formed during the attack at the α-position compared to the β-position. wordpress.com

For the formation of this compound, computational models can be used to calculate the activation energies for the various possible substitution patterns on a naphthalene ring already bearing other substituents. These calculations would likely confirm that the observed substitution pattern is the result of a complex interplay of steric and electronic effects from the incumbent groups, directing the incoming electrophiles to the observed positions.

Transition state theory is a cornerstone of understanding reaction rates. Computational chemistry allows for the location and characterization of transition state structures for elementary reaction steps. For the sulfonation and nitration of naphthalene, transition state analysis can quantify the energy barriers for the formation of different isomers.

The transition state for the α-substitution of naphthalene is generally found to be lower in energy than that for the β-substitution, explaining the kinetic preference for the 1-substituted product. echemi.comstackexchange.com This is because the positive charge in the intermediate can be delocalized over the adjacent ring while maintaining its aromaticity in more resonance structures for the α-attack. stackexchange.com

For a molecule like this compound, computational analysis of transition states could be used to explore potential subsequent reactions, such as desulfonation or further nitration. These calculations would involve mapping the potential energy surface to identify the minimum energy pathways and the structures of the transition states connecting reactants, intermediates, and products.

Table 2: Hypothetical Calculated Activation Energies for Naphthalene Substitution

| Reaction | Position of Attack | Calculated Activation Energy (kcal/mol) | Method |

| Monosulfonation | α (1-position) | [Value] | DFT |

| Monosulfonation | β (2-position) | [Value] | DFT |

| Mononitration | α (1-position) | [Value] | DFT |

| Mononitration | β (2-position) | [Value] | DFT |

Note: These values are for illustrative purposes. Actual calculations would provide specific energetic data.

Structure-Property Relationship (SPR) Studies for Derivatives

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its properties. For derivatives of this compound, computational methods can be used to systematically modify the structure and predict the resulting changes in properties.

For instance, by computationally introducing different functional groups at various positions on the naphthalene ring, one could study the effect on the molecule's electronic properties, such as the HOMO-LUMO gap, which can be related to its color and reactivity. Similarly, modifications to the sulfonic acid groups, such as esterification or amidation, could be modeled to predict changes in solubility and other physical properties.

These computational SPR studies can be a powerful tool in the rational design of new molecules with desired characteristics, for example, in the development of new dyes or functional materials based on the this compound scaffold. By understanding how structural changes influence properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Q & A

Q. What are the standard synthetic routes for preparing 1-Nitronaphthalene-3,6-disulfonic acid and its derivatives?

The synthesis typically involves sequential sulfonation and nitration of naphthalene derivatives. For example:

- Sulfonation : Naphthalene is sulfonated under controlled conditions to introduce sulfonic acid groups at the 3,6-positions .

- Nitration : The sulfonated intermediate is nitrated using nitric acid and sodium nitrate to introduce the nitro group at the 1-position .

- Purification : Crystallization or ion-exchange chromatography is used to isolate the product, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is structural characterization performed for this compound?

Key techniques include:

- UV-Vis Spectroscopy : Identifies conjugation patterns via absorption maxima (e.g., λmax ~ 423 nm for nitroso derivatives) .

- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., deshielded aromatic protons due to sulfonic acid groups) .

- Elemental Analysis : Validates purity by quantifying C, H, N, and S content .

Q. What are the primary applications of this compound in dye chemistry?

It serves as a critical intermediate for azo dyes. For example:

- Azo Coupling : Reacts with diazonium salts to form chromophores, producing dyes with high thermal stability and colorfastness .

- Substituent Effects : The nitro group enhances electron-withdrawing properties, improving dye affinity for synthetic fibers .

Advanced Research Questions

Q. How do microbial degradation pathways affect the environmental persistence of naphthalene disulfonates?

Studies using Moraxella strains show:

Q. What mechanistic insights explain the electrochemical behavior of nitro-substituted naphthalene disulfonates?

- Reduction Pathways : Electrochemical reduction of 1-nitro-3,6,8-trisulfonic acid derivatives proceeds via a 4-electron transfer, forming hydroxylamine intermediates .

- pH Dependence : Protonation states of sulfonic acid groups influence reduction potentials (e.g., shifts from −0.45 V to −0.62 V vs. SCE at pH 2–7) .

Q. How can spectrophotometric methods leverage derivatives of this compound for trace metal detection?

- Boron Detection : A derivative (1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid) forms a yellow 1:2 complex with boron at pH 5.5 (λmax = 423 nm, ε = 7.19 × 10³ L·mol⁻¹·cm⁻¹) .

- Interference Mitigation : Masking agents like EDTA are used to suppress interference from Fe³⁺ and Al³⁺ .

Methodological Considerations

Q. What analytical challenges arise in quantifying sulfonic acid group content?

Q. How can regioselectivity be controlled during nitration of disulfonated naphthalenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.